![molecular formula C25H25N5O4 B590848 Apixaban 13CD3 CAS No. 1261393-15-0](/img/structure/B590848.png)
Apixaban 13CD3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apixaban 13CD3 is a deuterium and 13C labeled version of Apixaban . Apixaban is a highly selective, reversible inhibitor of Factor Xa with Ki of 0.08 nM and 0.17 nM in human and rabbit, respectively . It is used to treat and prevent blood clots and to prevent stroke in people with nonvalvular atrial fibrillation .
Synthesis Analysis
The synthesis of Apixaban involves multiple steps and chemical reactions . The process involves the use of various solvents and reagents, and the product is purified through methods such as recrystallization .
Molecular Structure Analysis
The molecular formula of Apixaban 13CD3 is C2413CH22D3N5O4 . It has a molecular weight of 463.51 . The structure includes a pyrazolo[3,4-c]pyridine-3-carboxamide core, with various functional groups attached .
Chemical Reactions Analysis
Apixaban 13CD3, like other anticoagulants, works by inhibiting the coagulation cascade, specifically Factor Xa . This prevents the formation of thrombin, a key enzyme in the coagulation process, thereby preventing the formation of blood clots . The analysis of the reaction mixture can be done using techniques like ultra-high performance liquid chromatography (UHPLC) .
Physical And Chemical Properties Analysis
Apixaban 13CD3 is a solid, white to off-white compound . It has a density of 1.4±0.1 g/cm3 . It is soluble in DMSO at a concentration of 5.56 mg/mL .
Wissenschaftliche Forschungsanwendungen
Internal Standard for Quantification
Apixaban-13C-D3 is primarily used as an internal standard for the quantification of Apixaban . This is done using Gas Chromatography (GC) or Liquid Chromatography Mass Spectrometry (LC-MS) .
Pharmacokinetic Studies
Due to its isotopic labeling, Apixaban-13C-D3 can be used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Apixaban .
Drug Metabolism Studies
Apixaban-13C-D3 can be used in drug metabolism studies. The isotopic labeling allows for the tracking of the metabolic pathways of Apixaban .
Bioavailability Studies
Apixaban-13C-D3 can be used in bioavailability studies to determine the extent and rate at which Apixaban is absorbed into the body .
Stability Studies
Apixaban-13C-D3 can be used in stability studies to determine the degradation of Apixaban under various conditions .
Quality Control
Apixaban-13C-D3 can be used in quality control procedures for the production of Apixaban .
Wirkmechanismus
Target of Action
Apixaban-13C-D3, also known as Apixaban 13CD3 or Apixaban-13C, d3, is a highly selective, orally bioavailable, and reversible direct inhibitor of both free and clot-bound factor Xa . Factor Xa plays a crucial role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin, the final enzyme responsible for fibrin clot formation .
Mode of Action
Apixaban-13C-D3 selectively inhibits factor Xa in its free and bound forms, independent of antithrombin III . It also inhibits prothrombinase . These effects prevent the formation of a thrombus , thereby reducing the risk of thromboembolic diseases.
Biochemical Pathways
The primary biochemical pathway affected by Apixaban-13C-D3 is the coagulation cascade. By inhibiting factor Xa, it disrupts the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots . This has downstream effects on the entire coagulation pathway, ultimately reducing the risk of thromboembolic events.
Pharmacokinetics
Apixaban-13C-D3 has an absolute oral bioavailability of approximately 50% . The exposure to Apixaban-13C-D3 increases dose proportionally for oral doses up to 10 mg . It is rapidly absorbed, with maximum concentration occurring 3–4 hours after oral administration, and has a half-life of approximately 12 hours . Elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total Apixaban-13C-D3 clearance occurring via renal excretion .
Result of Action
The molecular and cellular effects of Apixaban-13C-D3’s action primarily involve the prevention of thrombus formation. By inhibiting factor Xa, it disrupts the coagulation cascade, preventing the formation of fibrin clots . This reduces the risk of thromboembolic events such as stroke and systemic embolism in patients with nonvalvular atrial fibrillation, and deep vein thrombosis (DVT) leading to pulmonary embolism (PE), including in patients after a hip or knee replacement surgery .
Action Environment
The action, efficacy, and stability of Apixaban-13C-D3 can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy due to potential drug-drug interactions . The pharmacodynamic effect of Apixaban-13C-D3 is closely correlated with its plasma concentration .
Safety and Hazards
Apixaban increases the risk of severe or fatal bleeding, especially if you take certain medicines at the same time . It can cause serious side effects such as easy bruising, unusual bleeding, unexpected pain or swelling, feeling very weak or dizzy, bleeding gums, nosebleeds, heavy menstrual bleeding, blood in your urine or stools, coughing up blood or vomit that looks like coffee grounds .
Zukünftige Richtungen
Apixaban is currently used in several thromboembolic disorders, including reduction of stroke risk in nonvalvular atrial fibrillation, thromboprophylaxis following hip or knee replacement surgery, the treatment of deep vein thrombosis or pulmonary embolism, and prevention of recurrent deep vein thrombosis and pulmonary embolism . Its use may expand as more research is conducted and new applications are discovered .
Eigenschaften
IUPAC Name |
7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1+1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZCBYKSOIHPEH-KQORAOOSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apixaban 13CD3 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.